molecular formula C3H7ClN4 B032745 (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride CAS No. 1009101-70-5

(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride

Cat. No. B032745
M. Wt: 134.57 g/mol
InChI Key: OEEMEPMSCVBCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride" is a chemical compound that has been explored for various synthetic and analytical applications in chemistry. Its synthesis and structural characterization play a pivotal role in understanding its reactivity and potential uses.

Synthesis Analysis

The synthesis of derivatives of "(1H-1,2,3-Triazol-4-yl)methanamine" often involves 1,3-dipolar cycloaddition reactions, a versatile method for constructing triazole rings. For instance, N,N-dibenzyl derivatives have been synthesized with high yield using this approach, showcasing the compound's synthesis versatility (Aouine, El Hallaoui, & Alami, 2014).

Scientific Research Applications

  • It is used as a bi-functional surfactant in copper-catalyzed aerobic oxidation of alcohols in water, as demonstrated in the study by Nakarajouyphon et al. (2022) in the New Journal of Chemistry (Nakarajouyphon et al., 2022).

  • The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand derived from this compound is a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering low catalyst loadings and short reaction times, as found by Ozcubukcu et al. (2009) in Organic Letters (Ozcubukcu et al., 2009).

  • N-(2-(4-aryl)-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides, related to this compound, show potential as antioxidants and inhibitors of soybean lypoxygenase (LOX), according to Hadjipavlou-Litina et al. (2022) in Antioxidants (Hadjipavlou-Litina et al., 2022).

  • It has shown efficacy in pre-clinical tests related to emesis and depression, as noted by Harrison et al. (2001) in the Journal of Medicinal Chemistry (Harrison et al., 2001).

  • The protonated form of triazolyl substituted tetrahydrobenzofuran derivatives, a related compound, is a powerful inhibitor of H+,K+-ATPase, with key binding at Asp137, as Luo et al. (2015) discovered in the Journal of Computer-Aided Molecular Design (Luo et al., 2015).

  • 1,2,4-Triazoles, which include this compound, are crucial in clinical drugs like Rizatriptan and Ribavirin, as researched by Prasad et al. (2021) in Current Organic Synthesis (Prasad et al., 2021).

  • Derivatives of this compound, like bis(triazolylmethyl)amine ligands, are used in synthesizing dinuclear NiII complexes with antiferromagnetic coupling, as explored by Sangtrirutnugul et al. (2020) in Inorganic Chemistry eJournal (Sangtrirutnugul et al., 2020).

properties

IUPAC Name

2H-triazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEMEPMSCVBCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922764
Record name 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride

CAS RN

118724-05-3
Record name 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Reactant of Route 3
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Reactant of Route 5
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Reactant of Route 6
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride

Citations

For This Compound
2
Citations
M Keller, S Weiss, C Hutzler, KK Kuhn… - Journal of medicinal …, 2015 - ACS Publications
Analogues of the argininamide-type NPY Y 1 receptor (Y 1 R) antagonist BIBP3226, bearing carbamoyl moieties at the guanidine group, revealed subnanomolar K i values and caused …
Number of citations: 31 pubs.acs.org
NJ Willis, W Mahy, J Sipthorp, Y Zhao… - Journal of medicinal …, 2022 - ACS Publications
Notum is a carboxylesterase that suppresses Wnt signaling through deacylation of an essential palmitoleate group on Wnt proteins. There is a growing understanding of the role Notum …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.